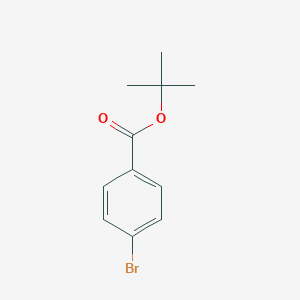

Tert-butyl 4-bromobenzoate

Descripción

The exact mass of the compound Tert-butyl 4-bromobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJJYXUCGYOXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462722 | |

| Record name | Tert-butyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-47-1 | |

| Record name | Tert-butyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-benzoic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for tert-butyl 4-bromobenzoate, an important building block in the synthesis of various biologically active compounds.[1][2][3] Detailed experimental methodologies, quantitative data, and a visual representation of the synthetic workflow are presented to assist researchers in the efficient preparation of this key intermediate.

Synthetic Pathways Overview

The synthesis of tert-butyl 4-bromobenzoate can be effectively achieved through two primary routes, primarily differing in the choice of starting material:

-

Route 1: From 4-Bromobenzoyl Chloride: This is a common and often high-yielding approach that involves the reaction of a pre-formed acid chloride with a tert-butyl alcohol source.

-

Route 2: From 4-Bromobenzoic Acid: This route circumvents the need to handle the often moisture-sensitive acid chloride by directly esterifying the carboxylic acid. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to dehydrate under harsh acidic conditions, specialized esterification methods are typically employed.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for tert-butyl 4-bromobenzoate.

Route 1: Synthesis from 4-Bromobenzoyl Chloride

This route offers two main variations depending on the tert-butyl source and base used.

Method 1A: Reaction with tert-Butanol and Pyridine

This method utilizes tert-butanol as the nucleophile and pyridine as a base to neutralize the HCl byproduct.

Experimental Protocol:

To a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine, a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride is added. The mixture is stirred under a nitrogen atmosphere for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution is extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to yield the final product.[4]

Method 1B: Reaction with Potassium tert-Butoxide

This method employs the more nucleophilic potassium tert-butoxide, which can lead to faster reaction times and higher yields.

Experimental Protocol:

At -78 °C, 4-bromobenzoyl chloride (25.08 g, 114 mmol) is dissolved in THF (120 mL), and a THF solution of potassium tert-butoxide (1 M, 120 mL, 120 mmol) is slowly added. The reaction mixture is stirred at -78 °C and gradually warmed to room temperature over 2 hours. After completion of the reaction, the mixture is diluted with ether. The organic phase is washed sequentially with saturated NaHCO3 solution (2x) and brine (1x) and then dried with anhydrous MgSO4. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]

Route 2: Synthesis from 4-Bromobenzoic Acid

Direct esterification of 4-bromobenzoic acid with tert-butanol is challenging under standard Fischer esterification conditions. The Steglich esterification provides a mild and effective alternative.[5][6]

Method 2A: Steglich Esterification

This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][7][8][9]

Experimental Protocol (General Procedure):

To a solution of 4-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane, add tert-butanol (1.5-3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). The solution is cooled to 0 °C, and DCC (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours to overnight, monitoring by TLC. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Reactant and Product Stoichiometry

| Method | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Product |

| 1A | 4-Bromobenzoyl Chloride | tert-Butanol, Pyridine | 1 : 1.6 : 2 | tert-Butyl 4-bromobenzoate |

| 1B | 4-Bromobenzoyl Chloride | Potassium tert-Butoxide | 1 : 1.05 | tert-Butyl 4-bromobenzoate |

| 2A | 4-Bromobenzoic Acid | tert-Butanol, DCC, DMAP | 1 : 1.5-3 : 1.1 : 0.1 | tert-Butyl 4-bromobenzoate |

Table 2: Reaction Conditions and Yields

| Method | Solvent | Temperature | Reaction Time | Purification | Yield |

| 1A | Methylene Chloride | Room Temperature | 2 days | Distillation | 70%[4] |

| 1B | THF | -78 °C to Room Temp. | 2 hours | Column Chromatography | 95%[1] |

| 2A | Dichloromethane | 0 °C to Room Temp. | Several hours | Column Chromatography/Distillation | Not specified for this specific substrate, but generally good for sterically hindered esters.[9] |

Table 3: Product Characterization Data

| Property | Value | Reference |

| Appearance | Colorless oil or white crystalline solid | [1][4] |

| Boiling Point | 91°-92° C / 1.2 mm Hg | [4] |

| ¹H NMR (CDCl₃) | δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H) | [1] |

| IR (neat) (cm⁻¹) | 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845, 745 | [4] |

| MS (ESI) | m/z 257.1 (M+H)⁺ | [1] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the experimental protocols described.

Caption: Experimental workflows for the synthesis of tert-butyl 4-bromobenzoate.

References

- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Tert-butyl 4-bromobenzoate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visualizations to support its application in the laboratory.

Core Chemical and Physical Properties

Tert-butyl 4-bromobenzoate is a substituted aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its chemical structure consists of a benzene ring substituted with a bromine atom and a tert-butyl ester group at the para position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl 4-bromobenzoate is presented in Table 1. This data has been aggregated from multiple sources to provide a comparative overview.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Colorless oil or white crystalline solid | [2] |

| Melting Point | ~70-73 °C | [2] |

| Boiling Point | 91-92 °C at 1.2 mmHg; ~290-291 °C at 760 mmHg | [2] |

| Density | ~1.331 g/cm³ (predicted) | [2] |

| Flash Point | 133.4 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 4-bromobenzoate. Key data from various analytical techniques are summarized below.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum typically shows a singlet for the nine protons of the tert-butyl group at approximately δ 1.59 ppm. The aromatic protons appear as two doublets in the region of δ 7.5-7.9 ppm.

-

¹³C NMR (Nuclear Magnetic Resonance): Carbon-13 NMR data is also available for structural confirmation.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the C=O stretch of the ester group around 1710 cm⁻¹ and C-Br stretching vibrations.[3]

-

Mass Spectrometry (MS): Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of tert-butyl 4-bromobenzoate are provided below. These protocols are based on established literature procedures.

Synthesis of Tert-butyl 4-bromobenzoate

Method 1: From 4-Bromobenzoyl Chloride and Tert-butanol

This method involves the esterification of 4-bromobenzoyl chloride with tert-butanol in the presence of a base.

-

Materials:

-

4-Bromobenzoyl chloride

-

Dry tert-butanol

-

Dry pyridine

-

Anhydrous methylene chloride

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a mixture of dry tert-butanol and dry pyridine, a solution of 4-bromobenzoyl chloride in anhydrous methylene chloride is added.

-

The mixture is stirred under a nitrogen atmosphere for 2 days.

-

The reaction mixture is then diluted with methylene chloride.

-

The organic solution is extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residual oil is distilled under reduced pressure to yield tert-butyl 4-bromobenzoate as a colorless oil.

-

Method 2: From 4-Bromobenzoic Acid and Tert-butanol

An alternative route involves the direct esterification of 4-bromobenzoic acid with tert-butanol, often facilitated by a coupling agent or acidic catalyst.

Purification

Purification of the crude product is typically achieved through distillation under reduced pressure or by column chromatography on silica gel.

Chemical Reactivity and Applications

Tert-butyl 4-bromobenzoate is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. Tert-butyl 4-bromobenzoate can be coupled with various boronic acids to introduce an aryl or vinyl group at the 4-position of the benzoate ring. A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid is described in the literature.[4][5]

Heck Coupling

In the Heck reaction, tert-butyl 4-bromobenzoate can be coupled with alkenes, such as styrene or acrylates, to form substituted alkenes.[6][7] This reaction is a powerful tool for the construction of complex carbon skeletons.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Tert-butyl 4-bromobenzoate can react with alkynes like phenylacetylene to produce substituted alkynylbenzoates.[8][9]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. scbt.com [scbt.com]

- 2. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 3. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. sctunisie.org [sctunisie.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-bromobenzoate

CAS Number: 59247-47-1

This technical guide provides a comprehensive overview of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and safety information.

Physicochemical Properties

Tert-butyl 4-bromobenzoate is a 4-bromo substituted benzoic acid derivative.[1] It is a colorless oil or liquid at room temperature.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3][4] |

| Molecular Weight | 257.12 g/mol | [3][4] |

| IUPAC Name | tert-butyl 4-bromobenzoate | [3][4] |

| Boiling Point | 297 °C at 760 mmHg | [3] |

| Flash Point | 133.4 °C | [3] |

| Density | 1.331 g/cm³ | [3] |

| Appearance | Colorless oil / Liquid | [1][2] |

| Storage Temperature | Room Temperature |

Synthesis

Tert-butyl 4-bromobenzoate is commonly synthesized via the esterification of 4-bromobenzoyl chloride with tert-butanol.

This protocol is based on the reaction of 4-bromobenzoyl chloride with tert-butanol in the presence of pyridine.[2]

Materials:

-

4-bromobenzoyl chloride (9.79 g)

-

Dry tert-butanol (5.5 g)

-

Dry pyridine (7.08 g)

-

Anhydrous methylene chloride (20 ml)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-bromobenzoyl chloride in anhydrous methylene chloride is added to a mixture of dry tert-butanol and dry pyridine.

-

The mixture is stirred under a nitrogen atmosphere for 2 days.

-

Following the reaction, the mixture is diluted with methylene chloride.

-

The organic solution is extracted with water, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.

-

The resulting residual oil is purified by distillation under reduced pressure to yield tert-butyl 4-bromobenzoate.[2]

Yield: 8.9 g (70%) of a colorless oil.[2]

An alternative purification method involves fast column chromatography.[1]

Procedure:

-

After the reaction is complete, the mixture is diluted with ether.

-

The organic phase is washed sequentially with a saturated NaHCO₃ solution and brine.

-

The solution is then dried with anhydrous MgSO₄.

-

The desiccant is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by fast column chromatography on silica gel using a hexane solution with 5% ethyl acetate as the eluent.[1]

Yield: 95% of a colorless oil.[1]

Caption: Synthesis workflow for tert-butyl 4-bromobenzoate.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of tert-butyl 4-bromobenzoate.

| ¹H NMR (CDCl₃, 80 MHz) | |

| Chemical Shift (δ) | Description |

| 1.59 ppm | (s, 9H) |

| 7.53 ppm | (d, 2H, J=8.7 Hz) |

| 7.84 ppm | (d, J = 8.5 Hz, 2H) |

| Reference for 1.59 and 7.53 ppm[2]. Reference for 7.84 ppm[1]. |

| IR (neat) | |

| Wavenumber (cm⁻¹) | Description |

| 2970 | C-H stretch |

| 1710 | C=O stretch (ester) |

| 1585, 1475 | C=C stretch (aromatic) |

| 1290, 1160, 1110, 1070 | C-O stretch |

| 845, 745 | C-H bend (aromatic) |

| Reference[2] |

Mass Spectrometry:

-

ESI-MS: Calculated value 257.0 (M + H)⁺, measured value 257.1 (M + H)⁺.[1]

Reactivity and Applications

Tert-butyl 4-bromobenzoate serves as a versatile building block in organic synthesis, particularly for creating various biologically active compounds.[1] Its utility stems from the presence of two key functional groups: the bromo group, which can participate in cross-coupling reactions, and the tert-butyl ester, which acts as a protecting group for the carboxylic acid.

Caption: Applications of tert-butyl 4-bromobenzoate in synthesis.

Safety and Handling

It is essential to handle tert-butyl 4-bromobenzoate with appropriate safety precautions.

Hazard Identification:

-

Signal Word: Warning[4]

-

GHS Pictograms:

-

Harmful

-

Irritant

-

-

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[6][7]

Caption: Relationship between properties, hazards, and PPE.

References

- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tert-butyl 4-bromobenzoate

This technical guide provides a comprehensive overview of tert-butyl 4-bromobenzoate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its significance in synthetic chemistry.

Core Properties and Data

Tert-butyl 4-bromobenzoate is a halogenated derivative of benzoic acid.[1] The incorporation of the tert-butyl ester functional group serves as a common protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. The presence of the bromine atom at the para position of the benzene ring makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 257.12 g/mol [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂[2][3][4] |

| CAS Number | 59247-47-1[1][2][3] |

| Appearance | Colorless oil[5][6] |

| Boiling Point | 91°-92° C at 1.2 mmHg[6] |

| Density | 1.331 g/cm³[3] |

| Refractive Index | 1.529 |

| Flash Point | 133.4°C[3] |

Synthesis of Tert-butyl 4-bromobenzoate

The synthesis of tert-butyl 4-bromobenzoate is most commonly achieved through the esterification of 4-bromobenzoyl chloride with tert-butanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

4-bromobenzoyl chloride (9.79 g)

-

Dry tert-butanol (5.5 g)

-

Dry pyridine (7.08 g)

-

Anhydrous methylene chloride (20 ml)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine, add a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride.[6]

-

Stir the mixture under a nitrogen atmosphere for 2 days.[6]

-

Following the reaction period, dilute the mixture with methylene chloride.

-

Extract the organic solution with water.

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure.

-

The resulting residual oil is then distilled under reduced pressure to yield tert-butyl 4-bromobenzoate.[6]

Expected Yield: 8.9 g (70%) of a colorless oil.[6]

Synthesis Workflow

Caption: Synthesis workflow for tert-butyl 4-bromobenzoate.

Spectroscopic Data

The structural confirmation of tert-butyl 4-bromobenzoate is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

-

¹H NMR (CDCl₃, 80 MHz): δ 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz), 7.84 (d, J = 8.5 Hz, 2H).[5][6]

-

¹³C NMR: Spectral data is available and can be found in various chemical databases.[7]

-

IR (neat): 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845, and 745 cm⁻¹.[6]

-

Mass Spectrometry (ESIMS): Calculated for C₁₁H₁₄BrO₂ [M+H]⁺: 257.0; Found: 257.1.[5]

Applications in Drug Development

Tert-butyl 4-bromobenzoate is a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1][5] Its utility stems from the ability to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the bromine position. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry. The tert-butyl ester group can be readily deprotected to the corresponding carboxylic acid, which is a common functional group in many drug molecules, enabling further derivatization or serving as a key pharmacophoric feature.

Logical Relationship in Synthetic Strategy

Caption: Synthetic utility of tert-butyl 4-bromobenzoate.

References

- 1. scbt.com [scbt.com]

- 2. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tert-Butyl 4-bromobenzoate [oakwoodchemical.com]

- 5. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. TERT-BUTYL-4-BROMOBENZOATE(59247-47-1) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide to the NMR Spectral Data of Tert-butyl 4-bromobenzoate

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 4-bromobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral analysis, experimental protocols, and logical visualizations to aid in the characterization of this compound.

Compound Overview

Tert-butyl 4-bromobenzoate is a halogenated aromatic ester commonly used as a building block in organic synthesis. Accurate interpretation of its NMR spectra is crucial for verifying its structure and purity.

-

IUPAC Name: tert-butyl 4-bromobenzoate

-

CAS Number: 59247-47-1

-

Molecular Formula: C₁₁H₁₃BrO₂

-

Molecular Weight: 257.12 g/mol

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 4-bromobenzoate, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.84 | Doublet (d) | 8.5 | 2H | Aromatic (H-2, H-6) |

| 7.54 | Doublet (d) | 8.5 | 2H | Aromatic (H-3, H-5) |

| 1.59 | Singlet (s) | - | 9H | tert-butyl (-C(CH₃)₃) |

Data sourced from ChemicalBook[1].

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | Carbonyl (C=O) |

| 138.8 | Aromatic (C-4, C-Br) |

| 130.8 | Aromatic (C-2, C-6) |

| 130.4 | Aromatic (C-1, C-C=O) |

| 128.4 | Aromatic (C-3, C-5) |

| 81.4 | Quaternary tert-butyl (-C (CH₃)₃) |

| 28.1 | Methyl tert-butyl (-C(CH₃ )₃) |

Data sourced from Supporting Information, The Royal Society of Chemistry[2].

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra for a compound like tert-butyl 4-bromobenzoate.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of tert-butyl 4-bromobenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition

-

Instrumentation: The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer[2].

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Parameter Setup:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16, depending on the sample concentration.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Acquisition

-

Instrumentation: The same spectrometer as for ¹H NMR is used, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument)[2].

-

Tuning and Shimming: Tune the probe for ¹³C and re-shim if necessary.

-

Parameter Setup: A standard broadband proton-decoupled pulse sequence is typically used.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Acquisition: Acquire the FID.

-

Processing:

-

Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.

-

Visualization of Spectral Relationships and Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and processes involved in the NMR analysis of tert-butyl 4-bromobenzoate.

Caption: Correlation between the molecular structure and NMR signals.

Caption: General workflow for obtaining and processing NMR spectra.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and safety information to facilitate its effective use in a laboratory setting.

Core Physical and Chemical Properties

Tert-butyl 4-bromobenzoate, with the CAS number 59247-47-1, is a derivative of benzoic acid.[1][2] Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | C₁₁H₁₃BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 257.12 g/mol | [3][6] |

| IUPAC Name | tert-butyl 4-bromobenzoate | [6] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | [6] |

| InChI Key | BFJJYXUCGYOXDM-UHFFFAOYSA-N | [6] |

Physical State and Thermal Properties

There are some discrepancies in the reported physical state of tert-butyl 4-bromobenzoate in available literature, with some sources describing it as a colorless to light yellow liquid and others as a white crystalline solid.[3] This variation may be attributed to the purity of the sample or the ambient temperature.

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid OR White crystalline solid | [3] |

| Melting Point | ~ 70-73 °C | For the solid form. |

| Boiling Point | 91-92 °C at 1.2 Torr ~290-291 °C at 760 mmHg | Boiling point is typically reported at reduced pressure.[3] |

| Flash Point | 133.4 °C | [7] |

Density and Solubility

| Property | Value | Notes |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. |

Spectroscopic Data

| Spectrum | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H) |

| ¹³C NMR | Data available. |

| Infrared (IR) | Data available. |

| Mass Spectrometry (MS) | Data available. |

Safety and Handling

Tert-butyl 4-bromobenzoate is associated with certain hazards and should be handled with appropriate safety precautions.

Hazard Statements: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of tert-butyl 4-bromobenzoate.

Workflow for Physical Property Determination

Caption: Workflow for determining the physical properties.

Melting Point Determination

This protocol is applicable if the sample is a solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of tert-butyl 4-bromobenzoate is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Boiling Point Determination at Reduced Pressure

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Capillary tube (sealed at one end)

Procedure:

-

Place a small volume of liquid tert-butyl 4-bromobenzoate into the round-bottom flask along with a boiling chip or a magnetic stir bar.

-

Insert a fine capillary tube (sealed end up) into the liquid.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Evacuate the system to the desired pressure (e.g., 1.2 Torr).

-

Begin heating the flask gently with the heating mantle.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Record the temperature at which a continuous and rapid stream of bubbles is observed. This is the boiling point at the recorded pressure.

-

To stop the determination, remove the heat source and allow the apparatus to cool before slowly re-introducing air into the system.

Density Determination

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

-

Fill the pycnometer with tert-butyl 4-bromobenzoate, ensuring there are no air bubbles. If using a pycnometer with a stopper, insert the stopper and allow any excess liquid to overflow.

-

Wipe the outside of the pycnometer dry and weigh it again (m2).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m3).

-

The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water

Alternatively, for a less precise measurement, a known volume of the liquid can be transferred to a tared graduated cylinder and weighed. The density is then the mass of the liquid divided by its volume.

Solubility Determination

Apparatus:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes

-

Constant temperature bath (optional)

Procedure:

-

To a test tube, add a measured volume (e.g., 1 mL) of the desired solvent (e.g., ethanol, chloroform, dichloromethane).

-

Add a small, accurately weighed amount of tert-butyl 4-bromobenzoate to the solvent.

-

Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, continue adding small, weighed portions of the solute, agitating after each addition, until a saturated solution is formed (i.e., a small amount of undissolved solid remains).

-

The solubility can then be expressed quantitatively (e.g., in g/100 mL or mol/L). For qualitative assessment, the terms soluble, sparingly soluble, or insoluble can be used based on the amount of solute that dissolves in a given volume of solvent.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. scbt.com [scbt.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.ws [chem.ws]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Solubility Profile of Tert-Butyl 4-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-butyl 4-bromobenzoate. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes solubility data for structurally similar compounds to provide a comparative context for researchers. Furthermore, a detailed, standardized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to generate precise data in their own laboratory settings.

Introduction to Tert-Butyl 4-Bromobenzoate

Tert-butyl 4-bromobenzoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chemical structure, featuring a bulky tert-butyl ester group and a brominated benzene ring, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various solvents is critical for its application in organic synthesis, purification, and formulation development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl 4-bromobenzoate is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | |

| Appearance | White crystalline solid or colorless to light yellow liquid | |

| Melting Point | 70-73 °C or 91-92 °C (at 1.2 Torr) | |

| Boiling Point | 290-291 °C or 297 °C (at 760 mmHg) |

Solubility Profile

Qualitative Solubility:

-

Ethanol: Soluble

-

Chloroform: Soluble

-

Dichloromethane: Soluble

To provide a more comprehensive understanding, the following table includes solubility data for structurally related compounds, 4-bromobenzoic acid and ethyl 4-bromobenzoate. This information can be used to estimate the solubility behavior of tert-butyl 4-bromobenzoate. The presence of the bulky, nonpolar tert-butyl group in tert-butyl 4-bromobenzoate is expected to decrease its solubility in polar solvents compared to its ethyl ester counterpart and the free carboxylic acid.

Table 1: Quantitative and Qualitative Solubility of Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Bromobenzoic Acid | Ethanol | Not Specified | Soluble (5%) | [1][2] |

| Diethyl Ether | Not Specified | Slightly Soluble | [1] | |

| Hot Water | Not Specified | Slightly Soluble | [3] | |

| Ethyl 4-bromobenzoate | Ethanol | Not Specified | Soluble | [4] |

| Ether | Not Specified | Soluble | [4] | |

| Chloroform | Not Specified | Soluble | [4] | |

| Water | Not Specified | Slightly Soluble | [5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of tert-butyl 4-bromobenzoate in various organic solvents, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of tert-butyl 4-bromobenzoate in a specified solvent at a controlled temperature.

Materials:

-

Tert-butyl 4-bromobenzoate (high purity)

-

Selected organic solvents (e.g., ethanol, chloroform, dichloromethane) of analytical grade

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid tert-butyl 4-bromobenzoate to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of tert-butyl 4-bromobenzoate of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of tert-butyl 4-bromobenzoate in the solvent at the specified temperature, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Relationships in Solubility

The solubility of an organic compound like tert-butyl 4-bromobenzoate is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The interplay of intermolecular forces between the solute and the solvent determines the extent of solubility.

Conclusion

While quantitative solubility data for tert-butyl 4-bromobenzoate remains to be definitively established in the scientific literature, qualitative data and analysis of structurally similar compounds suggest good solubility in common organic solvents such as ethanol, chloroform, and dichloromethane. For researchers requiring precise solubility data for applications in drug development and process chemistry, the provided experimental protocol offers a robust methodology for its determination. A thorough understanding of the solubility of this key intermediate is essential for its effective utilization in synthetic and formulation processes.

References

- 1. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]

- 2. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 3. 4-Bromobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. ETHYL 4-Bromobenzoate [nanfangchem.com]

- 5. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Genesis of Therapeutics: A Technical Guide to Core Starting Materials for Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, biologically active compounds is the cornerstone of modern drug discovery. The journey from a conceptual therapeutic target to a viable drug candidate is arduous and complex, often beginning with the selection of a core molecular scaffold. These starting materials are not merely inert building blocks; they are "privileged scaffolds," molecular frameworks with a proven propensity to interact with biological targets, or "natural product scaffolds," endowed by evolution with inherent bioactivity. This technical guide provides an in-depth exploration of key starting materials, their synthesis into biologically active compounds, the signaling pathways they modulate, and the experimental workflows that underpin their development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Complex biological and experimental processes are visualized through diagrams generated using the Graphviz DOT language, adhering to strict formatting and color contrast guidelines.

Privileged Scaffolds in Medicinal Chemistry

Privileged scaffolds are molecular frameworks that appear in a multitude of biologically active compounds, often demonstrating the ability to bind to various receptors.[1][2] Their versatility and pre-validated biological relevance make them ideal starting points for the synthesis of compound libraries in drug discovery.

Benzodiazepines

The benzodiazepine scaffold is a well-established privileged structure, famously known for its anxiolytic, sedative, and anticonvulsant properties.[3] However, its therapeutic potential extends beyond the central nervous system, with numerous derivatives exhibiting potent anticancer activity.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3x | HeLa | 0.067 ± 0.002 | [4] |

| HepG2 | 0.087 ± 0.003 | [4] | |

| Compound 2a | Hep3B | 8.07% (G2-M phase arrest) | [5] |

| Unnamed | HeLa | 21.3 ± 1.7 | [5] |

| Unnamed | HeLa | 29.3 ± 0.6 | [5] |

| Unnamed | HeLa | 40.5 ± 0.5 | [5] |

| Dibenzodiazepine Derivative | HL-60 | 0.30 | [6] |

This protocol describes a general method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamine (OPDA) and a ketone, catalyzed by H-MCM-22.[7]

Materials:

-

o-phenylenediamine (OPDA)

-

Ketone (e.g., acetone, cyclohexanone)

-

H-MCM-22 catalyst

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.5 mmol) in acetonitrile (4 mL).

-

Add H-MCM-22 (100 mg) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The reaction is typically complete within 1-3 hours.

-

Upon completion, filter the catalyst from the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extract the crude product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to afford the pure 1,5-benzodiazepine derivative.

Diaryl Ethers

The diaryl ether motif is another prominent privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. The flexibility of the ether linkage allows the two aryl rings to adopt conformations suitable for binding to the active sites of various enzymes.

Data for diaryl ether kinase inhibitors is extensive and proprietary. For the purpose of this guide, a representative table is not available in the public search results. Research in this area often involves large-scale screening of proprietary compound libraries.

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[8][9][10]

Materials:

-

Aryl halide (e.g., 4-iodotoluene)

-

Phenol

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene or xylene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), PPh3 (10 mol%), and K2CO3 (2 equivalents).

-

Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents) to the flask.

-

Add anhydrous toluene or xylene as the solvent.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diaryl ether.

Natural Product Scaffolds

Natural products have long been a fertile source of inspiration for drug discovery, with their complex and diverse structures often pre-optimized by nature for biological activity.

Indoles

The indole ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic compounds with diverse biological activities, including antiviral and anticancer properties.[11][12][13]

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 2 | HCV gt 1b | 12.4 | 109.9 | >8.8 | [13] |

| HCV gt 2a | 8.7 | >12.6 | [13] | ||

| Compound 20 | HCV | 1.02 | 46.47 | 45.56 | [13] |

| Compound 21 | HCV | 0.92 | 21.46 | 23.33 | [13] |

| Compound 37 | HIV-1 | 3.58 | >298 | >83.3 | [13] |

| Compound 1 | SARS-CoV-2 | 2.8 | >100 | >35.7 | [14] |

| Compound 7h | SARS-CoV-2 | 3.1 | >100 | >32.2 | [14] |

| Compound 1 | SARS-CoV-2 | 70.85 | >100 | >1.41 | [15] |

| Compound 2 | SARS-CoV-2 | 68.28 | >100 | >1.46 | [15] |

This protocol outlines a general procedure for the synthesis of indole-based triazole derivatives, which have shown antimicrobial activity.[16]

Materials:

-

Indole-2-carbohydrazide

-

Appropriate isothiocyanate (e.g., phenyl isothiocyanate)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of Thiosemicarbazide Intermediate:

-

To a solution of indole-2-carbohydrazide (1 equivalent) in ethanol, add the appropriate isothiocyanate (1 equivalent).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide derivative.

-

-

Cyclization to Triazole:

-

Suspend the thiosemicarbazide derivative (1 equivalent) in an aqueous solution of NaOH (2N).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of 5-6.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-(1H-indol-2-yl)-4-substituted-1,2,4-triazole-3-thiol.

-

β-Lactams

The β-lactam ring is the core structural feature of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7][17] These compounds act by inhibiting bacterial cell wall synthesis.[17]

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Meropenem + 24b | K. pneumoniae NDM | 0.5 (meropenem) + 32 (24b) | [18] |

| Meropenem + 24c | K. pneumoniae NDM | 0.5 (meropenem) + 32 (24c) | [18] |

Note: The data for β-lactams often involves combination therapies with β-lactamase inhibitors. The MIC values represent the concentration required to inhibit bacterial growth.

The Staudinger cycloaddition, the [2+2] cycloaddition of a ketene and an imine, is a fundamental method for the synthesis of the β-lactam ring.[19]

Materials:

-

Substituted aniline

-

Aromatic aldehyde

-

2-Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM) or Toluene

-

Silica gel for column chromatography

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent like toluene or DCM.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.

-

In many cases, the imine is used in the next step without isolation.

-

-

[2+2] Cycloaddition:

-

Cool the solution containing the imine to 0 °C.

-

In a separate flask, dissolve 2-chloroacetyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in the same solvent.

-

Add the solution of 2-chloroacetyl chloride and triethylamine dropwise to the imine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the β-lactam.

-

Signaling Pathways and Experimental Workflows

The development of biologically active compounds requires a deep understanding of the cellular pathways they target and the experimental workflows used to identify and optimize them.

Signaling Pathways

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[20][21]

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in cancer and other diseases.[22][23]

Caption: VEGFR Signaling Pathway leading to angiogenesis.

Experimental Workflow: From Hit to Lead

The process of discovering and developing a new drug is a multi-stage endeavor. The "hit-to-lead" and "lead optimization" phases are critical for refining initial screening hits into viable drug candidates.[24][25]

Caption: A simplified workflow from hit identification to lead candidate selection.

Conclusion

The selection of a starting material is a critical decision in the drug discovery process. Privileged scaffolds and natural products offer a significant advantage by providing a foundation of known biological relevance and chemical tractability. This guide has provided a technical overview of key starting materials, their synthesis, and their biological context. The provided experimental protocols and quantitative data serve as a practical resource for researchers, while the visualized signaling pathways and experimental workflows offer a conceptual framework for understanding the intricate process of developing new medicines. The continued exploration and innovative derivatization of these core structures will undoubtedly fuel the discovery of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. process.st [process.st]

- 4. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. scielo.org.mx [scielo.org.mx]

- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 18. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]

- 19. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 24. Hit to lead - Wikipedia [en.wikipedia.org]

- 25. excelra.com [excelra.com]

An In-depth Technical Guide to tert-Butyl 4-bromobenzoate

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Tert-butyl 4-bromobenzoate is an ester derivative of 4-bromobenzoic acid and tert-butanol. The structure consists of a para-substituted benzene ring with a bromine atom and a tert-butyl ester group.

A Technical Guide to the Safety and Hazards of Tert-butyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for tert-butyl 4-bromobenzoate (CAS No. 59247-47-1), a halogenated benzoic acid derivative commonly utilized as a building block in the synthesis of various biologically active compounds.[1] Adherence to strict safety protocols is paramount when handling this chemical to mitigate risks to personnel and the environment. This guide synthesizes data from safety data sheets (SDS) and chemical databases to provide a detailed resource for laboratory and industrial settings.

Hazard Identification and GHS Classification

Tert-butyl 4-bromobenzoate is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The signal word for this chemical is "Warning".[2] The primary hazards are related to irritation and acute toxicity if ingested or inhaled.

Table 1: GHS Hazard Classification for Tert-butyl 4-bromobenzoate

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 (reported in 50% of notifications) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.

Table 2: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 59247-47-1[2][3] |

| Molecular Formula | C11H13BrO2[2][3] |

| Molecular Weight | 257.12 g/mol [2][3] |

| Appearance | Liquid |

| Boiling Point | 297°C at 760 mmHg[3] |

| Flash Point | 133.4°C[3] |

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[2][4] While detailed quantitative toxicological studies such as LD50 or LC50 values are not available in the provided search results, the GHS classification indicates a potential for harm upon acute exposure.[3][5]

-

Skin Contact : Causes skin irritation, which may manifest as itching, scaling, or reddening.[2][4]

-

Eye Contact : Causes serious eye irritation, characterized by redness, watering, and pain.[2][4]

-

Inhalation : May cause respiratory tract irritation.[2] Harmful if inhaled.

-

Ingestion : Harmful if swallowed.[2]

Safe Handling and Exposure Control Workflow

A systematic approach to handling tert-butyl 4-bromobenzoate is essential to minimize exposure and ensure laboratory safety. The following workflow diagram illustrates the logical progression from risk assessment to disposal.

Caption: Logical workflow for the safe handling of tert-butyl 4-bromobenzoate.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact and to minimize inhalation exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |

| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product.[3] |

Fire and Explosion Hazards

While not highly flammable, tert-butyl 4-bromobenzoate is combustible and presents fire hazards under specific conditions.

Table 4: Firefighting Measures

| Parameter | Information |

|---|---|

| Flash Point | 133.4°C[3] |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

| Specific Hazards from Combustion | Vapors are heavier than air and may spread along floors. On intense heating, explosive mixtures with air can be formed. |

| Hazardous Combustion Products | Thermal decomposition can produce carbon oxides and hydrogen bromide gas.[5][6] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 5: First Aid Protocols

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Accidental Release and Disposal

Proper containment and disposal are necessary to prevent environmental contamination and further personnel exposure.

-

Accidental Release :

-

Ensure adequate ventilation and remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3]

-

Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

-

Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3]

-

-

Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3]

Note on Experimental Protocols

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Tert-butyl 4-bromobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is extensively used in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][4] Tert-butyl 4-bromobenzoate is a valuable building block in this context, as the tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which is prevalent in many biologically active molecules. These application notes provide detailed protocols and reaction parameters for the successful implementation of Suzuki coupling reactions utilizing tert-butyl 4-bromobenzoate.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of tert-butyl 4-bromobenzoate to form a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize common reagents and conditions for the Suzuki coupling of aryl bromides, including those structurally similar to tert-butyl 4-bromobenzoate.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | 1-5 | A versatile and commonly used catalyst.[5] |

| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | 1-5 (Catalyst), 2-10 (Ligand) | Requires an external phosphine ligand.[5] |

| PdCl₂(dppf) | dppf (built-in) | 1-5 | Effective for a wide range of substrates. |

| Pd₂(dba)₃ | XPhos, SPhos | 1.5-3 (Catalyst), 3-6 (Ligand) | A common Pd(0) source.[5] |

Table 2: Bases and Solvents for Suzuki Coupling Reactions

| Base | Equivalents | Solvent System | Temperature (°C) |

| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | 80-110 |

| K₃PO₄ | 2-3 | 1,4-Dioxane, Toluene | 80-110 |

| Cs₂CO₃ | 2-3 | 1,4-Dioxane, THF | 80-100 |

| KOH | 2 | EtOH/H₂O | 60-80 |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of tert-butyl 4-bromobenzoate with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

Tert-butyl 4-bromobenzoate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Round-bottom flask or reaction tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add tert-butyl 4-bromobenzoate, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Procedure using Pd(OAc)₂ with a Phosphine Ligand

Materials:

-

Tert-butyl 4-bromobenzoate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos or XPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 eq)

-

Anhydrous toluene

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add tert-butyl 4-bromobenzoate, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.[5]

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[5]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[5]

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: Conditions for the Heck Reaction with tert-Butyl 4-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] tert-Butyl 4-bromobenzoate is a valuable building block in medicinal chemistry and materials science, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the synthesis of valuable intermediates such as substituted styrenes and acrylates.

These application notes provide a comprehensive overview of the key parameters and detailed experimental protocols for successfully conducting the Heck reaction with tert-butyl 4-bromobenzoate. The information is curated to assist researchers in optimizing reaction conditions and achieving high yields of the desired cross-coupled products.

General Heck Reaction Mechanism

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Optimization

Successful execution of the Heck reaction with tert-butyl 4-bromobenzoate requires careful consideration of several experimental parameters:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently used. Supported catalysts such as Pd on carbon (Pd/C) or encapsulated palladium (Pd EnCat™) offer advantages in terms of catalyst recovery and reuse.[4]

-